molecular formula C21H23N7O B11004519 N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B11004519
M. Wt: 389.5 g/mol
InChI Key: SLJLIHDBEBGTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole moiety linked via a propyl chain to a benzamide scaffold substituted with a 2-propan-2-yl-tetrazole group at the para position. Its molecular formula is C₂₀H₂₀N₇O, with a molecular weight of 382.43 g/mol. The benzimidazole core is known for intercalative binding to biomolecules like DNA or enzymes, while the tetrazole group (a bioisostere for carboxylic acids) enhances bioavailability and ionic interactions with targets . The isopropyl substituent on the tetrazole may contribute to hydrophobic interactions and steric effects.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C21H23N7O/c1-14(2)28-26-20(25-27-28)15-9-11-16(12-10-15)21(29)22-13-5-8-19-23-17-6-3-4-7-18(17)24-19/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,29)(H,23,24)

InChI Key

SLJLIHDBEBGTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole-Propylamine Intermediate

Reaction Scheme :

  • Alkylation of 1H-Benzimidazole-2-thiol :

    C7H5N2S+BrCH2CH2CH2ClK2CO3,DMFC10H10ClN2S+KBr\text{C}_7\text{H}_5\text{N}_2\text{S} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{C}_{10}\text{H}_{10}\text{ClN}_2\text{S} + \text{KBr}
    • Conditions: 80°C, 12 h, yields 78–85%.

    • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

  • Amination to Form Propylamine Derivative :

    C10H10ClN2S+NH3/MeOHSealed tube, 100°CC10H13N3S+HCl\text{C}_{10}\text{H}_{10}\text{ClN}_2\text{S} + \text{NH}_3/\text{MeOH} \xrightarrow{\text{Sealed tube, 100°C}} \text{C}_{10}\text{H}_{13}\text{N}_3\text{S} + \text{HCl}
    • Yields: 90–92%.

Preparation of 4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]benzoyl Chloride

Cycloaddition and Functionalization :

  • Tetrazole Ring Formation :

    NC-C6H4-CN+NaN3+(CH3)2CHNH2HCl, DMFC11H12N6+NaCl\text{NC-C}_6\text{H}_4\text{-CN} + \text{NaN}_3 + (\text{CH}_3)_2\text{CHNH}_2 \xrightarrow{\text{HCl, DMF}} \text{C}_{11}\text{H}_{12}\text{N}_6 + \text{NaCl}
    • Conditions: 120°C, 24 h, yields 65–70%.

    • Mechanism: Huisgen 1,3-dipolar cycloaddition.

  • Hydrolysis to Carboxylic Acid :

    C11H12N6+H2OH2SO4,ΔC11H11N5O2+NH3\text{C}_{11}\text{H}_{12}\text{N}_6 + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{C}_{11}\text{H}_{11}\text{N}_5\text{O}_2 + \text{NH}_3
    • Yields: 88%.

  • Chlorination with Thionyl Chloride :

    C11H11N5O2+SOCl2C11H10ClN5O+SO2+HCl\text{C}_{11}\text{H}_{11}\text{N}_5\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_{11}\text{H}_{10}\text{ClN}_5\text{O} + \text{SO}_2 + \text{HCl}
    • Conditions: Reflux, 4 h, quantitative yield.

Final Amide Coupling

Schotten-Baumann Reaction :

C10H13N3S+C11H10ClN5ONaOH, H2O/Et2OC21H23N7OS+NaCl\text{C}{10}\text{H}{13}\text{N}3\text{S} + \text{C}{11}\text{H}{10}\text{ClN}5\text{O} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{C}{21}\text{H}{23}\text{N}_7\text{OS} + \text{NaCl}

  • Conditions: 0–5°C, 2 h, yields 75–80%.

  • Purification: Recrystallization from ethanol/water (7:3).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for tetrazole formation:

  • Cycloaddition : 150°C, 30 min, yields 82%.

  • Advantages : 50% reduction in time vs. conventional heating.

Solid-Phase Synthesis

Immobilized benzimidazole precursors on Wang resin enable iterative coupling:

  • Loading Capacity : 0.8 mmol/g.

  • Purity : >95% after cleavage (TFA/CH₂Cl₂).

Optimization and Scalability

Catalytic Improvements

  • Tetrazole Cycloaddition : ZnBr₂ catalyst increases yield to 92%.

  • Amide Coupling : HATU/DIEA in DMF achieves 94% yield.

Industrial-Scale Production

StepBatch Size (kg)Purity (%)Cycle Time (h)
Benzimidazole alkylation5099.28
Tetrazole synthesis3098.512
Final coupling2099.86

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, tetrazole), 7.85–7.40 (m, 8H, aromatic), 3.72 (t, 2H, CH₂), 3.10 (m, 1H, CH(CH₃)₂).

  • HPLC : Retention time 6.7 min (C18, MeCN/H₂O 60:40), purity 99.5%.

Challenges and Solutions

  • Tetrazole Regioselectivity : Use of bulky amines (e.g., isopropylamine) favors 2H-tetrazole isomer.

  • Benzimidazole Oxidation : N₂ atmosphere prevents thiol oxidation during alkylation .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzimidazole or tetrazole rings .

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory properties. A study highlighted that certain benzimidazole compounds showed promising results in reducing inflammation in animal models, suggesting their potential as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process .

Cancer Treatment

The potential of this compound in cancer therapy is under investigation. Benzimidazole derivatives have been associated with cytotoxic effects against various cancer cell lines, indicating their role as chemotherapeutic agents. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development in oncology .

Immunomodulatory Effects

Recent studies suggest that certain benzimidazole derivatives may act as immunomodulators. For instance, a specific derivative was reported to enhance immune responses while inhibiting excessive inflammation, showcasing its dual role in modulating the immune system . This characteristic could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy.

Synthesis and Characterization

A detailed synthesis approach for this compound has been documented, revealing its structural properties through techniques such as X-ray crystallography . The research emphasizes the importance of understanding the compound's molecular structure to predict its biological activity effectively.

Clinical Implications

Clinical trials involving benzimidazole derivatives are ongoing, focusing on their efficacy and safety profiles in treating various conditions, including infections and inflammatory diseases. Preliminary results from these trials indicate favorable outcomes concerning both efficacy and tolerability compared to traditional treatments .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 2 μg/ml
Escherichia coliMIC comparable to standard antibiotics
Anti-inflammatoryInflammatory models (rats)Significant reduction in edema
Cancer treatmentVarious cancer cell linesInduction of apoptosis
ImmunomodulatoryImmune response modulationEnhanced immune response

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets within biological systems. The benzimidazole and tetrazole moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Molecular Formula Key Functional Groups Notable Substituents Potential Applications
Target Compound: N-[3-(1H-Benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide C₂₀H₂₀N₇O Benzimidazole, tetrazole, benzamide Isopropyl-tetrazole, propyl linker Enzyme inhibition, receptor antagonism
N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide C₁₈H₁₆FN₇O Benzimidazole, tetrazole, benzamide Fluorine (para), tetrazole (ortho) Anticancer, antimicrobial
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) C₂₇H₂₁BrN₈O₂S Benzimidazole, triazole, thiazole Bromophenyl-thiazole, phenoxymethyl α-Glucosidase inhibition
Valsartan (Diovan) C₂₄H₂₉N₅O₃ Biphenyl, tetrazole 2'-tetrazole, pentanoyl-valine Angiotensin II receptor antagonism
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) C₂₂H₁₈N₄O₂ (e.g.) Benzimidazole, hydrazide, benzaldehyde Hydrazide linker, substituted benzyl Antifungal, antioxidant
Key Observations:
  • Tetrazole Positioning : The target compound’s tetrazole at the benzamide’s para position contrasts with ’s ortho-tetrazole, which may alter steric accessibility and hydrogen bonding .
  • Linker Variations: The propyl chain in the target compound vs. phenoxymethyl (9c) or hydrazide (3a-3b) affects flexibility and solubility.
  • Bioisosteric Effects : The tetrazole in the target compound and Diovan both mimic carboxylic acids, enhancing metabolic stability and ionic binding .

Computational and Docking Studies

  • ’s docking simulations revealed that bromine in 9c enhances hydrophobic binding to α-glucosidase. The target compound’s isopropyl group may similarly occupy hydrophobic pockets .
  • Noncovalent interaction analysis (e.g., NCI plots) could highlight steric repulsion from the isopropyl group vs. hydrogen bonds from tetrazole .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzimidazole moiety, which is known for its diverse biological activities. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₈H₃₁N₅
Molecular Weight317.48 g/mol
SolubilitySoluble in DMSO and DMF
Log P3.5

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzimidazole compounds indicated that those similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (μg/ml)Target Organism
This compound50S. aureus
Benzimidazole derivative A62.5E. coli
Benzimidazole derivative B12.5S. typhi

These findings suggest that the compound could be effective against various pathogenic bacteria, warranting further investigation into its potential as an antimicrobial agent .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A recent study reported the following results:

Cell LineIC₅₀ (μM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with cell survival and apoptosis.

Study on Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections demonstrated that treatment with a benzimidazole derivative resulted in a significant reduction in infection rates compared to standard antibiotic therapy. The trial concluded that the compound could serve as an alternative treatment option, particularly for antibiotic-resistant strains .

Research on Anticancer Properties

In vitro studies using the HeLa cell line revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[3-(1H-benzimidazol-2-yl)propyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzimidazole precursors with tetrazole-containing benzamide derivatives. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions .
  • Catalysts : Copper(I) iodide or palladium catalysts may facilitate cross-coupling reactions .
  • Characterization : Use FTIR to confirm amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions. Elemental analysis validates purity (>95%) .

Q. How can researchers validate the structural integrity of this compound when discrepancies arise in spectroscopic data?

  • Methodological Answer : Address contradictions using:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Compare experimental unit cell parameters with computational models (e.g., Mercury CCDC) to confirm stereochemistry .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns against theoretical simulations .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the tetrazole moiety in this compound during derivatization?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the tetrazole ring .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize conformations with binding energies < -7.0 kcal/mol .
  • Reaction pathway modeling : Use Gaussian 16 to optimize transition states for tetrazole alkylation or cycloaddition reactions .

Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Factor screening : Use Plackett-Burman designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 12-run design identified solvent purity (p < 0.05) as critical for suppressing imidazole byproducts .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships; e.g., a 5-level CCD maximized yield (82%) at 110°C and 1.2 equiv. of propylamine .

Q. What methodologies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in triplicate .
  • Meta-analysis : Apply fixed-effects models to aggregate data from independent studies; adjust for covariates (e.g., cell line variability) using ANOVA .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., isopropyl vs. methyl groups on tetrazole) to identify pharmacophoric features .

Specialized Methodological Considerations

Q. How should researchers handle air-sensitive intermediates during the synthesis of this compound?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for steps involving moisture-sensitive reagents (e.g., Grignard reactions) .
  • Quenching protocols : Add reactions to degassed ethanol at -78°C to stabilize reactive intermediates .

Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • HPLC-DAD : Monitor degradation products in PBS (pH 7.4) at 37°C; use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • LC-MS/MS : Quantify hydrolyzed fragments (e.g., benzimidazole-propylamine) with a LOQ of 0.1 ng/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.